molecular formula C15H11Cl2NO2 B118648 N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide CAS No. 4016-85-7

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Cat. No. B118648
CAS RN: 4016-85-7
M. Wt: 308.2 g/mol
InChI Key: HDXLZRWEZZFDKA-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide is a chemical compound with the molecular formula C16H13Cl2NO2 . It is also known as Diazepam Impurity B . The compound is used in scientific research and is provided to researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and similar compounds has been reported in the literature . The process involves the chloroacetylation of 2-amino-5-chlorobenzophenone, which is then reacted with substituted phenylpiperazine .


Molecular Structure Analysis

The molecular structure of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide can be represented by the SMILES string CN(C(=O)CCl)c1ccc(Cl)cc1C(=O)c2ccccc2 . This compound has a molecular weight of 322.19 .


Physical And Chemical Properties Analysis

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide has a molecular weight of 322.19 . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Pharmacological Properties

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide and its derivatives have been explored in various pharmacological contexts. One study synthesized 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides and compared their properties with corresponding cyclized products, finding that certain central nervous system activities are inherent to the closed seven-membered ring structure, not present in the ring-opened form (Fryer, Leimgruber, & Trybulski, 1982).

Photovoltaic Efficiency

Research into benzothiazolinone acetamide analogs, closely related to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, has found potential applications in dye-sensitized solar cells (DSSCs). These compounds showed good light-harvesting efficiency and free energy of electron injection, making them viable as photosensitizers in photovoltaic cells (Mary et al., 2020).

Inhibitor of Receptor Functions

A study of N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, a compound structurally related to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, showed potential as an inhibitor of CCR2 and CCR9 receptor functions. This could have implications for treatments targeting these receptors (Valkonen et al., 2008).

Anti-Tumor and Proapoptotic Effects

Substituted benzophenone analogues, related to N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, have demonstrated anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells. These compounds induced apoptosis via activation of caspase-3, suggesting potential clinical applications as anti-tumor agents (Prabhakar et al., 2006).

Corrosion Inhibition

In the field of materials science, derivatives of N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide have shown promise as corrosion inhibitors. For instance, benzimidazole derivatives demonstrated significant inhibitory effects on carbon steel corrosion in acidic environments, showcasing the versatility of these compounds beyond biomedical applications (Rouifi et al., 2020).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXLZRWEZZFDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193168
Record name Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro-
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Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

CAS RN

4016-85-7
Record name 2-Chloroacetamido-5-chlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4016-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroacetamido chlorobenzophenone
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Record name 4016-85-7
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Record name Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-chloro-
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Record name N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
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Record name 5-CHLORO-2-(CHLOROACETAMIDO)BENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
S Verma, S Kumar, S Kumar - Central Nervous System Agents …, 2017 - ingentaconnect.com
Background: A series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides (3a-j) have been synthesized by the chloroacetylation of 2-amino-5- …
Number of citations: 1 www.ingentaconnect.com
M Kaur, HS Yathirajan, AS Dayananda… - … New Crystal Structures, 2013 - degruyter.com
Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro- acetamide, C15H10BrCl2NO2 Page 1 Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro…
Number of citations: 6 www.degruyter.com
SM Malathy Sony, P Charles… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title compound, C15H11Cl2NO2, the aromatic rings are twisted by 62.2 (1) and the chloroacetamide moiety adopts an extended conformation. Intramolecular N—H⋯O and N—H⋯…
Number of citations: 5 scripts.iucr.org
TS Yamuna, HS Yathirajan… - … New Crystal Structures, 2013 - degruyter.com
Redetermination of the structure of N-(2-benzoyl-4-chlorophenyl)-2- chloroacetamide, C15H11Cl2NO2 Page 1 Redetermination of the structure of N-(2-benzoyl-4-chlorophenyl)-2chloroacetamide …
Number of citations: 1 www.degruyter.com
KL Kizzire, E Langlois, S Brown - Journal of forensic sciences, 2023 - Wiley Online Library
Unintended compounds produced by inexperienced clandestine chemists may present a challenge in laboratories tasked with their identification. In March 2020, an anonymously …
Number of citations: 5 onlinelibrary.wiley.com
B Ahmad, M Rashid, A Husain, R Mishra - 2012 - nopr.niscpr.res.in
A number of new 3-(substituted)-benzylidene derivatives of 7-chloro-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one have been synthesized and their anticonvulsant activity tested …
Number of citations: 2 nopr.niscpr.res.in
S Verma, S Kumar, S Kumar - Arabian Journal of Chemistry, 2020 - Elsevier
Two series of new benzodiazepines were synthesized and the target compounds (E1-10 and G1-10) were evaluated for antianxiety and skeletal muscle relaxant activity as CNS agents …
Number of citations: 16 www.sciencedirect.com
A Sulimov, I Ilin, D Kutov, K Shikhaliev, D Shcherbakov… - Molecules, 2022 - mdpi.com
Candidates to being inhibitors of the main protease (M p r o ) of SARS-CoV-2 were selected from the database of Voronezh State University using molecular modeling. The database …
Number of citations: 4 www.mdpi.com
M Rashid, R Mishra, A Husain, B Ahmad - Chem. Sci. J, 2010 - researchgate.net
A number of new diazonium salt derivatives of 7-chloro-5-phenyl-3-(phenyl-n-substituted)-diazo-1, 3-dihydro-benzo [e][1, 4]-diazepin-2-one (IVa-l) from 7-chloro-5-phenyl-1, 3-dihydro-…
Number of citations: 12 www.researchgate.net
BP Siddaraju, JP Jasinski, JA Golen… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C16H12ClFN2O4, crystallizes with two molecules in the asymmetric unit in which the dihedral angles between the mean planes of the two benzene rings are 65.1 (7…
Number of citations: 1 scripts.iucr.org

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